2,4-Dimethylthiazole-5-carbohydrazide

Descripción general

Descripción

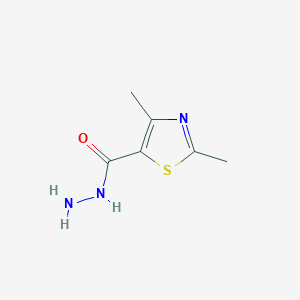

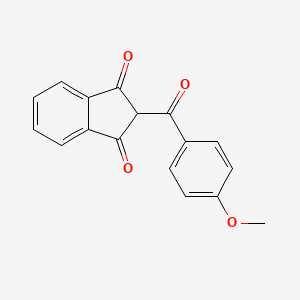

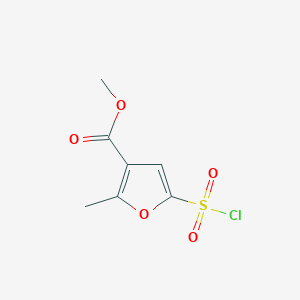

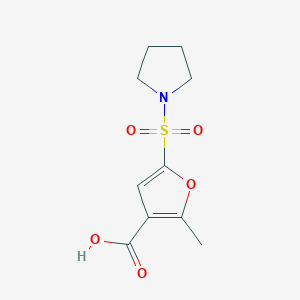

2,4-Dimethyl-1,3-thiazole-5-carbohydrazide is a compound with the molecular weight of 171.22 . It is an off-white amorphous powder . The thiazole ring in this compound consists of sulfur and nitrogen, which allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide is characterized by a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The thiazole ring in 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis

2,4-Dimethyl-1,3-thiazole-5-carbohydrazide has a melting point of 142-148°C . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Anticancer Activity : Compounds derived from 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide have shown potential in anticancer research. For example, 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazides demonstrated notable cytotoxicity against ovarian cancer cell lines in vitro (Terzioğlu & Gürsoy, 2003).

Immunosuppressive Properties : Isoxazole derivatives synthesized from carbohydrazide compounds have been tested for their immunosuppressive properties. One such compound showed a strong antiproliferative activity and inhibited tumor necrosis factor production, suggesting a role in immunosuppression (Mączyński et al., 2018).

Corrosion Inhibition : Carbohydrazide Schiff bases, including those with structures related to 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide, have been assessed for their performance as corrosion inhibitors for steel in acidic environments. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations support their effectiveness (Obot et al., 2016).

Antibacterial and Antifungal Agents : Compounds derived from 4-isopropylthiazole-2-carbohydrazide, closely related to the query compound, have shown significant antibacterial, antifungal, and antitubercular properties. This suggests potential applications in treating infectious diseases (Mallikarjuna et al., 2009).

Antiviral Activity : New pyrazole- and isoxazole-based heterocycles, related to the query compound, have been synthesized and evaluated for their antiviral activities. Some derivatives exhibited promising activity against Herpes simplex virus type-1 (Dawood et al., 2011).

Cancer Research : A study of 2-hydrazinothiazoles, which are structurally related to 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide, showed that these compounds were potent carcinogens in rats, indicating their relevance in cancer research (Cohen et al., 1970).

CDK Inhibitors : Compounds including 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines have been identified as inhibitors of cyclin-dependent kinase-2 (CDK2), an enzyme relevant in cancer therapy research (Wang et al., 2004).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include 2,4-dimethyl-1,3-thiazole-5-carbohydrazide, have been found to interact with various biological targets .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to influence various biochemical pathways .

Result of Action

Thiazole derivatives have been found to possess various pharmacological activities .

Análisis Bioquímico

Biochemical Properties

2,4-Dimethyl-1,3-thiazole-5-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities . The compound interacts with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .

Cellular Effects

The effects of 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . It also affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . The compound also inhibits enzymes involved in nucleotide synthesis, leading to reduced DNA replication and cell proliferation . Furthermore, it can modulate the activity of transcription factors, thereby altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to the compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as antimicrobial and antitumor activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

2,4-Dimethyl-1,3-thiazole-5-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . This leads to altered levels of metabolites and changes in cellular energy production .

Transport and Distribution

Within cells and tissues, 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport . Once inside the cell, the compound may bind to transport proteins that facilitate its distribution to different cellular compartments . Its localization and accumulation can affect its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2,4-Dimethyl-1,3-thiazole-5-carbohydrazide is crucial for its activity. The compound is known to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . It may also be found in the nucleus, where it interacts with DNA and transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Propiedades

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGDPVYDXLQXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372496 | |

| Record name | 2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99357-25-2 | |

| Record name | 2,4-Dimethyl-5-thiazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99357-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dimethyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99357-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)

![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)